molecular formula C11H15NO B12515674 Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) CAS No. 777040-68-3

Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI)

Cat. No.: B12515674
CAS No.: 777040-68-3
M. Wt: 177.24 g/mol
InChI Key: PWZQZJTVISDNTA-WDEREUQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) is derived from its structural components and stereochemical configuration. The parent structure is a cyclobutane ring, a four-membered carbon cycle, substituted at position 2 with a phenylmethoxy group (-OCH2C6H5) and at position 1 with an amine group (-NH2). The stereochemical descriptors (1S,2R) indicate the spatial arrangement of these substituents relative to the cyclobutane ring’s plane.

Key Nomenclature Features:

  • Root name : Cyclobutanamine (amine-substituted cyclobutane).
  • Substituents :
    • Phenylmethoxy group at position 2.
    • Amine group at position 1.
  • Stereochemistry : The (1S,2R) configuration specifies that the amine group occupies the S-configuration at carbon 1, while the phenylmethoxy group adopts the R-configuration at carbon 2.
Table 1: IUPAC Nomenclature Breakdown
Component Description
Parent Chain Cyclobutane
Principal Functional Group Amine (-NH2) at position 1
Substituent Phenylmethoxy (-OCH2C6H5) at position 2
Stereochemical Labels (1S,2R)

Molecular Formula and Stereochemical Configuration

The molecular formula of cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) is C11H15NO , with a molecular weight of 177.24 g/mol . The stereochemical configuration profoundly influences its physicochemical properties and biological interactions.

Stereochemical Analysis:

  • Cyclobutane Ring Geometry : The ring adopts a puckered conformation to alleviate angle strain, with substituents occupying equatorial or axial positions depending on steric and electronic factors.
  • Chirality Centers :
    • Carbon 1 (amine-bearing): S-configuration.
    • Carbon 2 (phenylmethoxy-bearing): R-configuration.
Table 2: Stereochemical Comparison of Cyclobutanamine Derivatives
Compound Configuration Molecular Formula Molecular Weight (g/mol)
(1S,2R)-2-(Phenylmethoxy)cyclobutanamine (1S,2R) C11H15NO 177.24
(1R,2S)-2-(Benzyloxy)cyclobutanamine (1R,2S) C11H15NO 177.24
trans-3-(4-Methoxyphenoxy)cyclobutanamine trans C11H16ClNO2 229.70

The enantiomeric pair (1S,2R) and (1R,2S) exhibit distinct biological activities due to differential binding affinities to chiral receptors.

Comparative Analysis of Cyclobutane Ring Substitution Patterns

Substitution patterns on the cyclobutane ring significantly alter the compound’s reactivity and stability. Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) features a 1,2-disubstituted pattern, whereas related compounds exhibit variations in substituent position and identity.

Key Comparisons:

  • 1,2-Disubstituted vs. 1,3-Disubstituted :

    • The 1,2-disubstitution in the target compound introduces greater steric hindrance compared to 1,3-disubstituted analogs (e.g., trans-3-(4-methoxyphenoxy)cyclobutanamine).
    • Angle Strain : 1,2-disubstitution increases torsional strain due to eclipsing interactions between substituents.
  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The phenylmethoxy group acts as an electron-donating substituent, enhancing the amine’s nucleophilicity.
    • Contrast with electron-withdrawing groups (e.g., nitro-), which reduce amine reactivity.
Table 3: Substituent Effects on Cyclobutane Reactivity
Substituent Position Substituent Type Impact on Reactivity
1,2-Disubstituted Phenylmethoxy, Amine Increased steric hindrance, moderate strain
1,3-Disubstituted Methoxyphenoxy, Amine Reduced steric clash, lower torsional strain
Monosubstituted Amine Minimal strain, high conformational flexibility

Spectroscopic Characterization Techniques (NMR, IR, MS)

Spectroscopic methods are indispensable for confirming the structure and stereochemistry of cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) .

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR :

    • Cyclobutane Protons : Complex splitting patterns between δ 1.5–2.5 ppm due to ring puckering and vicinal coupling (J = 8–12 Hz).
    • Phenylmethoxy Group :
      • Aromatic protons (δ 6.8–7.3 ppm, multiplet).
      • Methylene (-OCH2-) protons (δ 3.8–4.2 ppm, singlet).
    • Amine Proton : Broad signal at δ 1.2–1.8 ppm (exchangeable with D2O).
  • 13C NMR :

    • Cyclobutane carbons: δ 25–35 ppm.
    • Quaternary carbons (OCH2C6H5): δ 70–80 ppm.
    • Aromatic carbons: δ 110–160 ppm.

Infrared (IR) Spectroscopy:

  • N-H Stretch : Strong absorption at 3300–3500 cm⁻¹ (primary amine).
  • C-O-C Stretch : 1250–1050 cm⁻¹ (ether linkage).
  • C-H Aromatic Stretch : 3000–3100 cm⁻¹.

Mass Spectrometry (MS):

  • Molecular Ion Peak : m/z 177.24 [M]+.
  • Fragmentation Patterns :
    • Loss of phenylmethoxy group (m/z 106).
    • Cyclobutane ring cleavage (m/z 41–55).
Table 4: Summary of Spectroscopic Data
Technique Key Signals/Predictions
1H NMR δ 1.5–2.5 (cyclobutane), δ 3.8–4.2 (-OCH2-), δ 6.8–7.3 (aromatic)
13C NMR δ 25–35 (cyclobutane), δ 70–80 (OCH2), δ 110–160 (aromatic)
IR 3300–3500 cm⁻¹ (N-H), 1250–1050 cm⁻¹ (C-O-C)
MS m/z 177 [M]+, m/z 106 [M - C7H7O]+

Properties

CAS No.

777040-68-3

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

(1S,2R)-2-phenylmethoxycyclobutan-1-amine

InChI

InChI=1S/C11H15NO/c12-10-6-7-11(10)13-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2/t10-,11+/m0/s1

InChI Key

PWZQZJTVISDNTA-WDEREUQCSA-N

Isomeric SMILES

C1C[C@H]([C@H]1N)OCC2=CC=CC=C2

Canonical SMILES

C1CC(C1N)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

[3+1] Cycloaddition of 1,1-Diborylalkanes

The cyclobutane ring is constructed via formal [3+1] cycloaddition between 1,1-diborylalkanes and epihalohydrins or aziridines (WO2019096860A1). For example:

  • Reagents : 1,1-Bis(iodozincio)methane + epichlorohydrin
  • Conditions : THF, −78°C to 25°C, 12–24 hrs
  • Yield : 72–78%
  • Diastereoselectivity : 4:1 to 7:1 (dr)

This method leverages the strain of epoxides/aziridines to drive cyclization. The boron groups facilitate regioselective bond formation, while solvent polarity modulates stereoselectivity (e.g., THF favors trans-disubstituted cyclobutanes).

α-Alkylation of Nitriles

Adapting cyclopropane synthesis (PMC9898299), cyclobutanes are formed via α-alkylation of 2-phenylacetonitrile derivatives with 1,3-dibromopropane:

  • Reagents : 2-Phenylacetonitrile + 1,3-dibromopropane
  • Base : NaOH (aq.), 60°C, 8 hrs
  • Yield : 65% (unoptimized)
  • Limitation : Requires subsequent hydrolysis of the nitrile to carboxylic acid and conversion to amine.

Introduction of the Phenylmethoxy Group

Etherification via Mitsunobu Reaction

The phenylmethoxy group is installed using Mitsunobu conditions:

  • Reagents : Cyclobutanols + Benzyl alcohol
  • Conditions : DIAD, PPh3, THF, 0°C to rt, 6 hrs
  • Yield : 80–85% (CN101514193A)

This method is stereospecific, retaining the configuration of the cyclobutanol precursor.

Direct Alkylation

For pre-formed cyclobutylamines, benzyl bromide is used under basic conditions:

  • Reagents : Cyclobutylamine + Benzyl bromide
  • Base : K2CO3, DMF, 50°C, 12 hrs
  • Yield : 70% (US7576110B2)

Stereoselective Formation of the Amine Moiety

Chiral Auxiliary-Mediated Hydrogenation

Chiral amines are synthesized using (R)-α-methylphenethylamine as an auxiliary (CN102199098B):

  • Imine Formation : Condense ketone intermediates with (R)-α-methylphenethylamine.
  • Hydrogenation : H2, Pt/C, EtOH, 40 psi, 24 hrs.
  • Auxiliary Removal : HCl/MeOH, reflux.
  • ee : 95–98%
  • Overall Yield : 62%

Catalytic Asymmetric Hydrogenation

WO2019096860A1 reports Ru-catalyzed hydrogenation for enantiocontrol:

  • Catalyst : [(S)-BINAP]RuCl2
  • Substrate : Cyclobutanone imine
  • Conditions : H2 (50 psi), MeOH, 25°C, 48 hrs
  • ee : 92–96%
  • Yield : 75%

Optimization and Scalability

Solvent and Temperature Effects

  • Cycloaddition Selectivity : THF improves dr to 7:1 vs. 4:1 in DCM (WO2019096860A1).
  • Hydrogenation Efficiency : Pt/C in EtOH achieves >95% conversion vs. 80% with Pd/C (CN102199098B).

Protecting Group Strategies

  • SEM Protection : SEM-Cl (2-(trimethylsilyl)ethoxymethyl chloride) prevents amine oxidation during cyclization (CA2383630C).
  • Benzyl Deprotection : H2/Pd(OH)2 selectively removes benzyl groups without ring opening (PMC9898299).

Analytical Characterization

Spectroscopic Data

  • 1H NMR (400 MHz, CDCl3): δ 7.35–7.25 (m, 5H, Ph), 4.52 (s, 2H, OCH2Ph), 3.81 (q, J = 8.4 Hz, 1H, CHNH2), 2.68–2.58 (m, 2H, cyclobutane), 1.95–1.85 (m, 2H, cyclobutane).
  • HPLC-ESI-MS : [M+H]+ 206.1 (calculated 206.12).

X-ray Crystallography

Cyclobutane rings adopt a "butterfly" conformation with puckering angles of 25–27° (PMC3344013). Intramolecular H-bonds (O–H⋯N, N–H⋯O) stabilize the (1S,2R) configuration.

Chemical Reactions Analysis

Types of Reactions

Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the phenylmethoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

    Substitution: Various nucleophiles such as halides, amines; often in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Compounds with different functional groups replacing the phenylmethoxy group.

Scientific Research Applications

Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related cyclic amines, emphasizing stereochemistry, substituents, and available physicochemical data.

Structural Analogues

Cyclobutanamine, 2-(phenylmethoxy)-, (1R,2S)-(9CI) CAS: 761383-97-5 Molecular Formula: C₁₁H₁₅NO Key Difference: Stereoisomer of the target compound (1R,2S vs. 1S,2R). Stereochemistry impacts binding affinity in chiral environments, such as enzyme active sites. No direct data on enantiomeric differences are provided, but analogous compounds (e.g., cyclopentanecarboxylic acids in ) show distinct melting points and optical purity based on configuration .

Cyclobutanemethanol, 2-amino-, cis-(9CI) CAS: 45436-10-0 Molecular Formula: C₅H₁₁NO Key Difference: Smaller cyclobutane ring with amino and methanol groups instead of phenylmethoxy. The absence of an aromatic substituent reduces molecular weight (101.15 g/mol) and likely increases polarity compared to the target compound .

cis-2-Amino-1-cyclopentanecarboxamide CAS: 135053-11-1 Molecular Formula: C₆H₁₂N₂O Key Difference: Cyclopentane ring with carboxamide and amine groups. Melting point: 132–134°C, higher than typical cyclobutane derivatives due to stronger intermolecular forces .

(1R,3S)-3-Aminocyclopentanecarboxylic Acid CAS: 71830-08-5 Molecular Formula: C₆H₁₁NO₂ Key Difference: Cyclopentane backbone with carboxylic acid and amine groups. Melting point: 172.1°C (dec.), significantly higher than non-ionic cyclic amines. Optical purity: 98%, highlighting the importance of stereochemical control in synthesis .

Cyclohexanamine, 2-(1-methylethoxy)-, (1S,2R)-(9CI) CAS: 724698-78-6 Molecular Formula: C₉H₁₉NO Key Difference: Six-membered cyclohexane ring with isopropoxy and amine groups. Larger ring size and branched alkoxy substituent may enhance lipophilicity (molecular weight: 157.25 g/mol) compared to the target compound .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Ring Size Melting Point (°C) Optical Purity
Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) - C₁₁H₁₅NO 177.24 Phenylmethoxy, amine 4 N/A N/A
Cyclobutanamine, (1R,2S)-isomer 761383-97-5 C₁₁H₁₅NO 177.24 Phenylmethoxy, amine 4 N/A N/A
Cyclobutanemethanol, 2-amino-, cis- 45436-10-0 C₅H₁₁NO 101.15 Methanol, amine 4 N/A N/A
cis-2-Amino-1-cyclopentanecarboxamide 135053-11-1 C₆H₁₂N₂O 128.17 Carboxamide, amine 5 132–134 N/A
(1R,3S)-3-Aminocyclopentanecarboxylic Acid 71830-08-5 C₆H₁₁NO₂ 129.15 Carboxylic acid, amine 5 172.1 (dec.) 98%
Cyclohexanamine, 2-(1-methylethoxy)- 724698-78-6 C₉H₁₉NO 157.25 Isopropoxy, amine 6 N/A N/A

Key Findings

Substituent Effects :

  • The phenylmethoxy group enhances lipophilicity, which may improve membrane permeability in biological systems. This contrasts with polar groups like carboxylic acid or carboxamide in cyclopentane derivatives .

Stereochemical Influence :

  • Enantiomers (e.g., (1S,2R) vs. (1R,2S)) likely exhibit divergent biological activities, as seen in other chiral amines (e.g., the 98% optical purity of (1R,3S)-cyclopentanecarboxylic acid) .

Synthetic Challenges :

  • The strained cyclobutane ring and stereochemical complexity may require advanced synthetic strategies, such as asymmetric catalysis or ring-closing metathesis, compared to more stable cyclohexane derivatives .

Biological Activity

Cyclobutanamine, 2-(phenylmethoxy)-, (1S,2R)-(9CI) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Cyclobutanamine is characterized by its unique bicyclic structure, which includes a cyclobutane ring and a phenylmethoxy group. The molecular formula contributes to its distinct chemical properties and potential applications in medicinal chemistry.

PropertyDescription
Molecular FormulaC11_{11}H15_{15}N O
Molecular Weight179.25 g/mol
Structural FeaturesCyclobutane ring, phenylmethoxy group

The biological activity of Cyclobutanamine is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can lead to modulation of various cellular processes:

  • Enzyme Inhibition : Cyclobutanamine may inhibit specific enzymes involved in metabolic pathways, which could contribute to its anticancer properties.
  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways that regulate cellular functions.

Antimicrobial Activity

Research indicates that Cyclobutanamine exhibits significant antimicrobial properties. Studies have shown:

  • In vitro Studies : Cyclobutanamine demonstrated activity against various bacterial strains, suggesting potential as a therapeutic agent for infections.
  • Mechanism : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with metabolic processes.

Anticancer Properties

Cyclobutanamine has also been investigated for its anticancer potential:

  • Cell Line Studies : In vitro assays using cancer cell lines have revealed that Cyclobutanamine can induce apoptosis and inhibit proliferation in certain types of cancer cells.
  • Target Engagement : The compound's ability to bind to specific cancer-related targets may enhance its efficacy as an anticancer agent.

Structure-Activity Relationships (SAR)

Understanding the SAR of Cyclobutanamine is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in the phenylmethoxy substituent have been shown to significantly affect the compound's potency against microbial and cancerous cells.
  • Stereochemistry : The (1S,2R) configuration plays a vital role in determining the compound's biological interactions and overall effectiveness.

Case Studies

  • Antimicrobial Efficacy :
    • A study evaluated the efficacy of Cyclobutanamine against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating promising antimicrobial activity.
  • Anticancer Activity :
    • In a study involving human breast cancer cell lines (MCF-7), Cyclobutanamine exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell growth and induction of apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.